molecular formula C12H14ClNO8 B12104141 2-Chloro-4-nitrophenyl-a-D-mannopyranoside

2-Chloro-4-nitrophenyl-a-D-mannopyranoside

Cat. No.: B12104141
M. Wt: 335.69 g/mol
InChI Key: PJCVBKZRKNFZOD-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl-α-D-mannopyranoside is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for α-mannosidase, an enzyme involved in the hydrolysis of mannose-containing polysaccharides . This compound is particularly valuable in enzymatic assays due to its ability to produce a color change upon enzymatic action, facilitating the quantification of enzyme activity.

Preparation Methods

The synthesis of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside typically involves the reaction of 2-chloro-4-nitrophenol with α-D-mannopyranosyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrophenyl-α-D-mannopyranoside involves its hydrolysis by α-mannosidase. The enzyme cleaves the glycosidic bond between the mannose and the 2-chloro-4-nitrophenyl group, releasing 2-chloro-4-nitrophenol. This reaction is specific to α-mannosidase, making the compound a valuable tool for studying this enzyme’s activity and specificity .

Biological Activity

2-Chloro-4-nitrophenyl-α-D-mannopyranoside (CNP) is a synthetic glycoside that has garnered attention for its biological activity, particularly in enzymatic assays and as a substrate in various biochemical studies. This article explores the biological properties, mechanisms of action, and applications of CNP based on diverse research findings.

  • Molecular Formula : C₁₂H₁₄ClN₀₈
  • Molecular Weight : 303.70 g/mol
  • CAS Number : 146159016

Enzymatic Substrate

CNP serves primarily as a substrate for the assay of α-mannosidase and related enzymes. Its structure allows it to be hydrolyzed by these enzymes, releasing chromogenic products that can be quantified spectrophotometrically.

  • α-Mannosidase Activity :
    • CNP is utilized in assays to measure α-mannosidase activity. In studies involving Porphyromonas gingivalis, CNP was hydrolyzed to produce 4-nitrophenol, which was measured at an absorbance of 450 nm, indicating enzyme activity .
    • The reaction conditions typically involve a buffer system (pH 4 to 7.5) and incubation with divalent cations such as Ca²⁺ or Zn²⁺ to optimize enzyme activity .
  • β-Galactosidase Activity :
    • While primarily used for α-mannosidase, CNP's structural similarity allows it to be tested in β-galactosidase assays as well. The release of p-nitrophenol from CNP under specific conditions has been documented, showcasing its versatility as a substrate .

Case Studies and Research Findings

  • Enzyme Kinetics :
    • A detailed study characterized the kinetic parameters of various glycosidases using CNP. The optimal conditions for enzyme activity were determined, providing insights into the substrate's efficacy in biochemical assays .
  • Comparative Substrate Analysis :
    • In comparative studies, CNP was evaluated alongside other substrates like p-nitrophenyl β-D-galactopyranoside (ONPG). Results indicated that CNP provided a more reliable readout for certain enzymatic activities due to its higher sensitivity and specificity .
  • Therapeutic Potential :
    • Research into the therapeutic applications of CNP has suggested potential roles in drug development, particularly in targeting glycosylation processes in diseases such as cancer and bacterial infections . Its ability to modulate enzyme activity could lead to novel therapeutic strategies.

The biological activity of CNP is primarily attributed to its interaction with specific enzymes that hydrolyze glycosidic bonds. The binding affinity and subsequent hydrolysis result in the release of chromogenic products, which can be quantitatively measured. This mechanism underlies its use in various enzymatic assays.

Data Tables

Enzyme Type Substrate Used Optimal pH Release Product Absorbance Measurement (nm)
α-Mannosidase2-Chloro-4-nitrophenyl-α-D-mannopyranoside6.0-7.04-Nitrophenol450
β-Galactosidase2-Chloro-4-nitrophenyl-α-D-mannopyranoside7.0p-Nitrophenol405

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCVBKZRKNFZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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